![molecular formula C16H16N2O B1342495 [2-(2,3-二氢-1H-吲哚-1-基)-2-氧代-1-苯乙基]胺 CAS No. 1093414-20-0](/img/structure/B1342495.png)

[2-(2,3-二氢-1H-吲哚-1-基)-2-氧代-1-苯乙基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

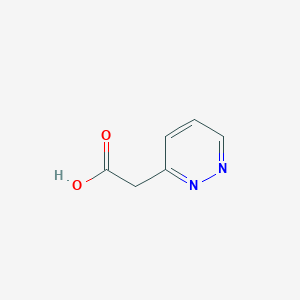

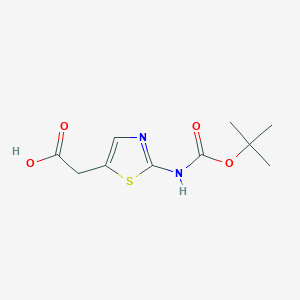

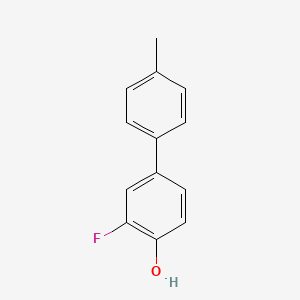

“[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine” is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .

Synthesis Analysis

The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .Molecular Structure Analysis

The molecular structure of this compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy . The SMILES string representation of the compound is Cl.Cl.NCCN1CCc2ccccc12 .Chemical Reactions Analysis

The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . The compound has been identified by targeted SAR studies as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 235.15 . The InChI key of the compound is WMQJYMKHESNSME-UHFFFAOYSA-N .科学研究应用

区域选择性加成和合成应用

芳香胺的区域选择性加成:一项研究表明,甲基和乙基 2-(2-氧代-2,3-二氢-3H-吲哚-3-亚烷基)乙酸酯与芳香胺反应,导致活化的环外 C=C 键的 α 位区域选择性加成。此过程生成甲基和乙基 2-芳基氨基-2-(2-氧代-2,3-二氢-1H-吲哚-3-基)乙酸酯,展示了一种用芳香胺对吲哚环进行功能化的方法 (Koz’minykh 等人,2006 年).

亚氨基呋喃的合成:研究了乙基 2-[2-氧代-5-苯基呋喃-3(2H)-亚烷基氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸酯在甲苯中与伯胺在回流条件下反应的过程。此过程导致形成乙基 2-[(1-R-5-羟基-2-氧代-5-苯基-2,5-二氢-1H-吡咯-3-基)氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸酯,表明了合成亚氨基呋喃衍生物的途径 (Shipilovskikh 等人,2014 年).

潜在生物活性

抗菌活性:由涉及 2-芳基腙腈的反应合成的新型吲哚衍生物对革兰氏阴性菌、革兰氏阳性菌和酵母菌表现出有希望的抗菌活性。这突出了基于吲哚的化合物在开发新的抗菌剂方面的潜力 (Behbehani 等人,2011 年).

席夫碱的生物活性:源自 2-(2-氨基)-3-(1H-吲哚-3-基)丙酸的席夫碱表现出显着的抗菌活性,表明了这些化合物在抗菌治疗中的潜力。该研究强调了结构修饰在增强生物活性中的重要性 (Radhakrishnan 等人,2020 年).

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

生化分析

Biochemical Properties

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to multiple receptors, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine is essential for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Post-translational modifications, such as phosphorylation, can influence its localization and activity .

属性

IUPAC Name |

2-amino-1-(2,3-dihydroindol-1-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15(13-7-2-1-3-8-13)16(19)18-11-10-12-6-4-5-9-14(12)18/h1-9,15H,10-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDJWJYYWKOBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)